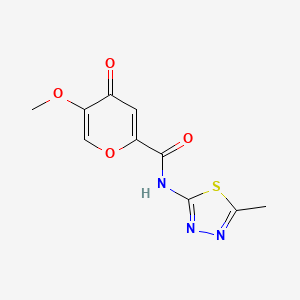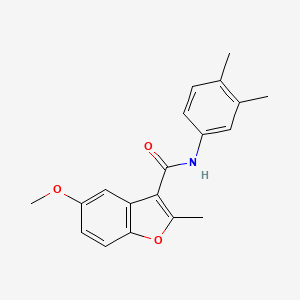
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide (MT-PO-TDC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a compound of a thiadiazole ring, a pyran ring, and a carboxamide group. MT-PO-TDC is a versatile compound that has been studied for its ability to act as a ligand for metal ions, as an inhibitor of enzymes, as an antioxidant, and for its ability to modulate the activity of certain proteins.
Scientific Research Applications
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has a wide range of applications in scientific research. It has been studied as a ligand for metal ions, such as cobalt, nickel, and zinc, and can be used to study the structure and function of metalloproteins. It has also been studied as an inhibitor of enzymes, such as tyrosinase, cyclooxygenase-2, and cyclooxygenase-1. Additionally, 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has been studied as an antioxidant, and has been found to have protective effects against oxidative stress. Finally, it has been studied for its ability to modulate the activity of certain proteins, such as the tumor suppressor protein p53.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is not yet fully understood. However, it is believed that the thiadiazole ring is responsible for its ability to act as a ligand for metal ions, as it has a high affinity for metals. It is also believed that the carboxamide group is responsible for its ability to act as an inhibitor of enzymes, as it can bind to the active site of the enzyme and prevent substrate binding. Additionally, it is believed that the pyran ring is responsible for its antioxidant activity, as it can scavenge free radicals. Finally, it is believed that the compound can modulate the activity of certain proteins by binding to the protein and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide are not yet fully understood. However, it has been found to have protective effects against oxidative stress, which can lead to a variety of diseases and conditions. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and can modulate the activity of certain proteins, such as the tumor suppressor protein p53.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in lab experiments is its versatility. It can be used as a ligand for metal ions, as an inhibitor of enzymes, as an antioxidant, and for its ability to modulate the activity of certain proteins. Additionally, it is relatively easy to synthesize, and is relatively stable in solution. The main limitation of using 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide in lab experiments is its cost, as it is more expensive than other compounds with similar properties.
Future Directions
There are many potential future directions for 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide. Further research could be done to better understand its mechanism of action, and to identify new applications for the compound. Additionally, research could be done to develop more cost-effective methods of synthesizing the compound. Finally, further research could be done to explore the biochemical and physiological effects of the compound, and to identify new potential therapeutic uses.
Synthesis Methods
The synthesis of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves several steps. First, 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is synthesized by reacting 5-methoxy-benzamide with 5-methyl-1,3,4-thiadiazol-2-yl chloride. This reaction is carried out in a solvent such as dichloromethane or dimethylformamide. Next, the benzamide is treated with an alkali, such as potassium carbonate, to form the pyran ring. Finally, the pyran ring is reacted with acetic anhydride to form the carboxamide group, yielding the desired 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide.
properties
IUPAC Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-5-12-13-10(18-5)11-9(15)7-3-6(14)8(16-2)4-17-7/h3-4H,1-2H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVVWLLYCUVFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B6423029.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B6423043.png)

![N-(4-chlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423063.png)
![N-(4-chlorophenyl)-2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B6423068.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B6423073.png)

![N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423082.png)
![N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6423086.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)
![N4-(4-chlorophenyl)-N1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423112.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N4-(2,4-dimethylphenyl)-N6-[(furan-2-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423130.png)